Cas no 2101-86-2 (1-Azido-4-methylbenzene)

1-Azido-4-methylbenzene is an organic compound featuring an azido functional group attached to a methyl-substituted benzene ring. This aromatic azide is commonly utilized in click chemistry applications, particularly in Huisgen cycloaddition reactions, due to its reactivity with alkynes to form triazole derivatives. The methyl group enhances solubility in organic solvents, facilitating its use in synthetic workflows. The compound is valued for its stability under standard conditions while remaining highly reactive in controlled environments, making it a versatile intermediate in pharmaceuticals, materials science, and bioconjugation. Proper handling is essential due to the potential shock sensitivity of azido compounds.
1-Azido-4-methylbenzene structure
1-Azido-4-methylbenzene structure
Product Name:1-Azido-4-methylbenzene
CAS No:2101-86-2
MF:C7H7N3
MW:133.150580644608
MDL:MFCD09971470
CID:866213
PubChem ID:137430
Update Time:2025-05-21

1-Azido-4-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • benzene, 1-azido-4-methyl-
    • 1-Azido-4-methylbenzene
    • 4-Methylphenyl azide
    • p-Azidotoluene
    • p-Tolyl azide
    • Toluene, p-azido-
    • MDL: MFCD09971470
    • Inchi: 1S/C7H7N3/c1-6-2-4-7(5-3-6)9-10-8/h2-5H,1H3
    • InChI Key: YVXDRCDGBCOJHX-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(C)=CC=1)=[N+]=[N-]

Computed Properties

  • Exact Mass: 133.06411
  • Monoisotopic Mass: 133.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3

Experimental Properties

  • Density: 1.0527
  • Melting Point: -29°C
  • Boiling Point: 235.67°C (rough estimate)
  • Flash Point: Fahrenheit: -27.4 ° f
    Celsius: -33 ° c
  • Refractive Index: 1.5341 (estimate)
  • PSA: 48.76
  • Color/Form: ~0.5 M in tert-butyl methyl ether

1-Azido-4-methylbenzene Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Danger
  • Hazard Statement: H225-H315-H319
  • Warning Statement: P210-P305+P351+P338
  • Hazardous Material transportation number:UN 2398 3 / PGII
  • WGK Germany:3
  • Hazard Category Code: 11-38
  • Safety Instruction: 16
  • Hazardous Material Identification: F Xi
  • Storage Condition:−20°C

1-Azido-4-methylbenzene Pricemore >>

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Additional information on 1-Azido-4-methylbenzene

1-Azido-4-Methylbenzene (CAS No: 2101-86-2)

1-Azido-4-methylbenzene, also known as para-methylphenyl azide, is an organic compound with the CAS registry number 2101-86-2. This compound belongs to the class of aryl azides, which are widely studied in various fields of chemistry due to their unique reactivity and versatile applications. The molecular formula of 1-Azido-4-methylbenzene is C7H7N3, and its molecular weight is approximately 139.16 g/mol.

The structure of 1-Azido-4-methylbenzene consists of a benzene ring with a methyl group (-CH3) attached at the para position relative to an azide group (-N3). This substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable substrate in organic synthesis. The azide group is particularly reactive, enabling participation in various click chemistry reactions, such as the Staudinger reaction and the Huisgen cycloaddition, which are widely used in drug discovery and materials science.

Recent studies have highlighted the potential of 1-Azido-4-methylbenzene in the synthesis of bioactive compounds. For instance, researchers have utilized this compound as a precursor for the preparation of heterocyclic structures, which are essential components of many pharmaceutical agents. The azide group serves as a convenient handle for introducing functional groups or forming new bonds through transition-metal-catalyzed reactions.

In addition to its role in organic synthesis, 1-Azido-4-methylbenzene has found applications in polymer chemistry. The azide group can undergo polymerization under specific conditions, leading to the formation of novel materials with tailored properties. These materials exhibit potential uses in electronics, optics, and biotechnology.

The synthesis of 1-Azido-4-methylbenzene typically involves nucleophilic substitution reactions. One common approach is the reaction of para-methylphenol with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the hydroxyl group on the benzene ring is replaced by the azide ion.

From a spectroscopic perspective, 1-Azido-4-methylbenzene exhibits characteristic absorption bands in both UV-vis and IR spectra. The azide group shows strong absorption around 205 nm due to its n→σ* transition, while the benzene ring contributes to absorption in the visible region. Infrared spectroscopy reveals stretching vibrations for the azide group (N≡N stretch around 2100 cm⁻¹) and aromatic C-H stretches around 3050 cm⁻¹.

The thermal stability of 1-Azido-4-methylbenzene has been investigated under various conditions. Studies indicate that this compound decomposes above 200°C, releasing nitrogen gas (N₂) and forming aromatic byproducts. This decomposition behavior is consistent with other aryl azides and highlights the importance of handling this compound with care in laboratory settings.

Recent advancements in computational chemistry have enabled detailed modeling of the electronic structure of 1-Azido-4-methylbenzene. Quantum mechanical calculations reveal that the azide group significantly alters the electron density distribution on the benzene ring, enhancing reactivity at specific positions for further functionalization.

In conclusion, 1-Azido-4-methylbenzene (CAS No: 2101-86-2) is a versatile organic compound with promising applications in organic synthesis, materials science, and drug discovery. Its unique reactivity and structural features make it an invaluable tool for chemists exploring novel chemical transformations and material designs.

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